4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde
Description
4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde is a halogenated pyrimidine derivative featuring a meta-tolyl (3-methylphenyl) substituent at the 2-position and a formyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems and peptidomimetics. Its reactivity is driven by the electron-withdrawing chlorine atoms and the aldehyde group, which facilitate nucleophilic substitutions and cyclization reactions.
Properties
Molecular Formula |
C12H8Cl2N2O |
|---|---|
Molecular Weight |
267.11 g/mol |
IUPAC Name |
4,6-dichloro-2-(3-methylphenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H8Cl2N2O/c1-7-3-2-4-8(5-7)12-15-10(13)9(6-17)11(14)16-12/h2-6H,1H3 |
InChI Key |
OMNQOPSLYSRBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C(=N2)Cl)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde typically involves the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method involves the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines . These synthetic protocols are complementary to the conventional synthesis of pyrimidines through the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo aromatic nucleophilic substitution (SNAr) reactions due to the presence of electron-withdrawing chlorine atoms.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.
Reduction Reactions: The aldehyde group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Amination: Amines can be used as nucleophiles in SNAr reactions.
Solvolysis: Alcohols and water can act as nucleophiles in solvolysis reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the aldehyde group.
Major Products Formed
Aminated Products: Formation of amino derivatives through SNAr reactions.
Alcohols: Reduction of the aldehyde group to form alcohols.
Condensed Heterocycles: Formation of complex heterocyclic compounds through condensation reactions.
Scientific Research Applications
4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Material Science: The compound can be used in the development of novel materials with specific electronic properties.
Organic Synthesis: It is a valuable intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-withdrawing chlorine atoms at positions 4 and 6 activate the pyrimidine ring towards nucleophilic attack, facilitating the formation of various substituted derivatives . The aldehyde group at position 5 can also participate in condensation and reduction reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
Key Observations :
Structural and Physicochemical Properties
Data from analogs highlight trends in solubility, stability, and synthetic accessibility:
Notes:
Biological Activity
4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with two chlorine atoms and a m-tolyl group, which enhances its lipophilicity and biological activity. The structural formula can be summarized as follows:
- Molecular Formula : C10H8Cl2N2O
- IUPAC Name : this compound
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, the synthesis of various thieno[2,3-d]pyrimidine derivatives has shown promising results against breast cancer cell lines (MDA-MB-231). The IC50 values for these compounds ranged from 27.6 μM to 29.3 μM, comparable to established chemotherapeutic agents like paclitaxel .
Table 1: Antitumor Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 27.6 | |
| Thieno[2,3-d]pyrimidine Derivative I | MDA-MB-231 | 29.3 | |
| Thieno[2,3-d]pyrimidine Derivative II | MDA-MB-231 | 30.0 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research into related pyrimidine derivatives has demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. Some derivatives showed selectivity for COX-2 over COX-1, indicating a potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | COX Inhibition IC50 (μM) | Reference |
|---|---|---|
| This compound | 0.034 | |
| Pyrazole Derivative A | 0.052 | |
| Pyrazole Derivative B | 0.045 |
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Tumor Cell Proliferation : Compounds like this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival.
- COX Enzyme Inhibition : The anti-inflammatory action is primarily attributed to the selective inhibition of COX enzymes, particularly COX-2, which is often upregulated in inflammatory conditions.
Case Studies and Research Findings
A notable study focused on synthesizing various pyrimidine derivatives and evaluating their biological activities against several cancer cell lines and inflammatory models. The findings highlighted that modifications in the pyrimidine structure significantly influenced their cytotoxicity and selectivity towards cancer cells .
In another investigation, derivatives were tested for their safety profiles alongside their efficacy in reducing inflammation and tumor growth. Histopathological examinations revealed minimal toxicity in vital organs at therapeutic doses, suggesting a favorable safety margin for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
